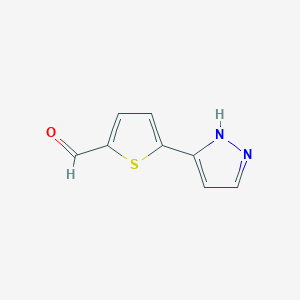

5-(1H-吡唑-5-基)噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

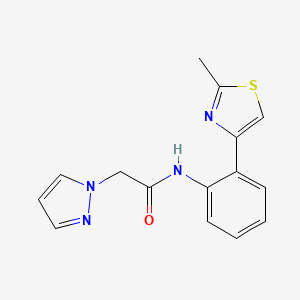

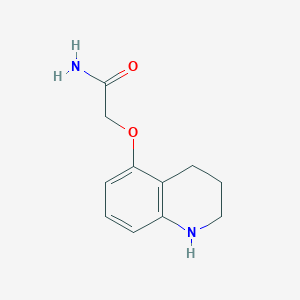

The compound "5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom. The combination of these two structures in the compound suggests potential for interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the ring closure reactions of various precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent . These methods indicate that the synthesis of such compounds can be achieved through various organic reactions, providing a range of derivatives for further exploration.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of an intermediate in the synthesis of novel Schiff bases was investigated by X-ray crystallography . The crystal structure analysis often reveals the conformation of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC, as demonstrated by the use of 5-(4-Pyridyl)-2-thiophenecarbaldehyde . Schiff bases have been synthesized using pyrazole-4-carboxaldehyde derivatives, indicating the aldehyde group's reactivity towards nucleophilic substitution reactions . The presence of electron-withdrawing or electron-donating substituents on the pyrazole ring can significantly influence the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the photophysical properties of these compounds can vary significantly in different solvents . The molecular docking studies suggest that specific substituents on the pyrazole ring, such as fluorine atoms or carbonyl groups, are crucial for binding, indicating potential biological activity . Additionally, the thermal stability of these compounds can be assessed through thermogravimetric analysis .

科学研究应用

抗微生物和抗菌活性

5-(1H-吡唑-5-基)噻吩-2-甲醛衍生物表现出显着的抗微生物和抗菌特性。例如,已合成出1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛等衍生物,并已证明其对各种细菌和真菌具有生物活性 (Hamed 等人,2020)。此外,类似的化合物已显示出作为抗炎和镇痛剂的有效性 (Abdel-Wahab 等人,2012)。

传感器应用

5-(N-乙基咔唑-3-基)噻吩-2-甲醛之类的化合物已被用作金属离子的荧光传感器。它们在 Fe3+ 离子存在下表现出强烈的荧光猝灭,表明在金属离子检测中具有潜在应用 (Zhang 等人,2016)。

抗氧化剂

5-(1H-吡唑-5-基)噻吩-2-甲醛的衍生物已被探索其抗氧化特性。一项研究合成了各种衍生物,并通过体外和计算机模拟分析发现了潜在的抗氧化活性 (Prabakaran 等人,2021)。

抗感染和诱导凋亡的药物

这些衍生物还因其作为抗感染剂和凋亡诱导剂的潜力而受到研究。研究表明,某些噻唑类联吡唑衍生物在诱导凋亡和表现出抗菌和抗疟疾活性方面是有效的 (Bansal 等人,2020)。

结构分析和合成

研究还集中在 5-(1H-吡唑-5-基)噻吩-2-甲醛的各种衍生物的合成和结构分析上。例如,已经开发出合成方法来创建像 5-[(3,5-二甲基-1-苯基-1H-吡唑-4-基)亚甲基]-1,3-二乙基-2-硫代二氢嘧啶-4,6(1H,5H)-二酮之类的化合物,其结构已通过各种光谱方法确认 (Asiri & Khan,2010)。

安全和危害

作用机制

Target of Action

The primary targets of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde are currently unknown . This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Mode of Action

Biochemical Pathways

Action Environment

It’s important to note that this compound should be used only outdoors or in a well-ventilated area to avoid breathing dust/fumes .

属性

IUPAC Name |

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTMFFPAHUERBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)